molecular formula C21H20BrN3OS B3299893 N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide CAS No. 899935-38-7

N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide

Cat. No.: B3299893
CAS No.: 899935-38-7
M. Wt: 442.4 g/mol
InChI Key: HZBAWMBREPMTBW-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[44]nona-1,3-dien-2-YL}sulfanyl)acetamide is a synthetic organic compound that features a bromophenyl group, a spirocyclic diazaspiro structure, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the spirocyclic diazaspiro structure: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.

    Attachment of the sulfanylacetamide moiety: This can be done through a nucleophilic substitution reaction where a thiol group reacts with an acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) can be used.

    Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Azido or thiocyanato derivatives.

Scientific Research Applications

N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide: Similar structure with a chlorine atom instead of bromine.

    N-(4-Methylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide: Similar structure with a methyl group instead of bromine.

Uniqueness

N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The spirocyclic diazaspiro structure also adds to its uniqueness, potentially offering distinct chemical and biological properties compared to other compounds.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3OS/c22-16-8-10-17(11-9-16)23-18(26)14-27-20-19(15-6-2-1-3-7-15)24-21(25-20)12-4-5-13-21/h1-3,6-11H,4-5,12-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBAWMBREPMTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide

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